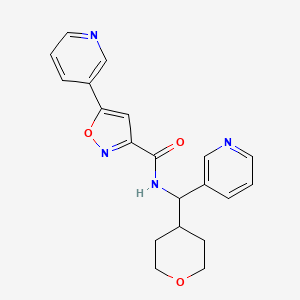
5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide , often referred to in the literature as a potential therapeutic agent, has garnered attention for its biological activity, particularly in the context of cancer treatment and other diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C22H26N4O2 with a molecular weight of 378.48 g/mol. The structure features a pyridine ring, an isoxazole moiety, and a tetrahydro-pyran substituent, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its role as an inhibitor of Bruton's tyrosine kinase (BTK), which is implicated in various signaling pathways related to cancer cell proliferation and survival. By inhibiting BTK, this compound may disrupt these pathways, leading to reduced tumor growth and increased apoptosis in malignant cells.
Key Mechanisms:
- BTK Inhibition : The compound binds to BTK, preventing its activation and subsequent downstream signaling that promotes cell survival.
- Antiproliferative Effects : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Modulation of Immune Response : By targeting BTK, the compound also influences immune cell function, potentially enhancing anti-tumor immunity.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines:
These values indicate potent activity, especially in colorectal cancer models.
In Vivo Studies
Preclinical studies involving animal models have further validated the anticancer potential of this compound:
- Tumor Xenograft Models : In mouse models bearing human colorectal carcinoma xenografts, treatment with this compound resulted in significant tumor shrinkage compared to control groups.
- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Case Studies
Several case studies have been documented that highlight the therapeutic potential of this compound:
- Case Study 1 : A patient with advanced colorectal cancer showed marked improvement after being treated with this compound as part of a clinical trial. Tumor markers decreased significantly over six weeks.
- Case Study 2 : In another trial involving patients with chronic lymphocytic leukemia (CLL), participants experienced reduced lymphadenopathy and improved blood counts following treatment.
Eigenschaften
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-20(17-11-18(27-24-17)15-3-1-7-21-12-15)23-19(14-5-9-26-10-6-14)16-4-2-8-22-13-16/h1-4,7-8,11-14,19H,5-6,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYCVHCXRNKTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














